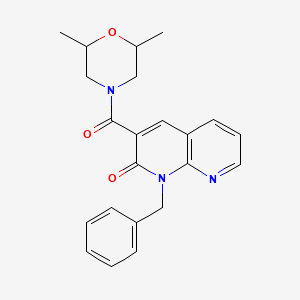![molecular formula C18H17N3O2 B6507158 6-(4-ethoxyphenyl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 899990-05-7](/img/structure/B6507158.png)
6-(4-ethoxyphenyl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Ethoxyphenyl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one, commonly referred to as a pyridazinone, is a heterocyclic compound which is found in a variety of pharmaceuticals and other compounds. It is a versatile compound which has been used in a variety of applications, including as an anti-inflammatory agent, a central nervous system (CNS) stimulant, and an anti-tumor agent. It has also been used as an anti-angiogenic agent and for the treatment of acute myeloid leukemia (AML).
Aplicaciones Científicas De Investigación
Pyridazinone has been studied extensively for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-tumor properties, and has been shown to be effective in the treatment of acute myeloid leukemia. It has also been studied as an anti-angiogenic agent and as a 6-(4-ethoxyphenyl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one stimulant. In addition, it has been used in the development of novel drugs for the treatment of cancer, diabetes, and other diseases.
Mecanismo De Acción
The mechanism of action of pyridazinone is not fully understood. However, it is thought to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and modulating the activity of certain enzymes. Additionally, it has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, thereby increasing their bioavailability in the body.
Biochemical and Physiological Effects
Pyridazinone has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation, reduce the size of tumors, and reduce the activity of certain enzymes involved in drug metabolism. Additionally, it has been found to have anti-angiogenic properties and to modulate the activity of certain neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of pyridazinone in laboratory experiments has a number of advantages and limitations. One of the main advantages is its high purity, which allows for more accurate results. Additionally, its low toxicity makes it safe for use in laboratory experiments. However, the synthesis of pyridazinone is complex and requires specialized equipment, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on pyridazinone. These include further studies on its anti-inflammatory and anti-tumor properties, as well as its potential applications in the treatment of other diseases. Additionally, further studies could be conducted to better understand its mechanism of action and to identify new therapeutic targets. Additionally, further research could be conducted to explore the potential of pyridazinone as an anti-angiogenic agent and to develop new drugs based on its structure.
Métodos De Síntesis
The synthesis of pyridazinone can be achieved through a variety of methods. The most common method is the condensation reaction of 4-ethoxyphenol and pyridine, followed by the addition of a base. This reaction produces the desired product in high yields, with a purity of up to 99%. Other methods of synthesis include the use of a Friedel-Crafts acylation reaction and an intramolecular cyclization reaction.
Propiedades
IUPAC Name |
6-(4-ethoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-23-16-8-6-14(7-9-16)17-10-11-18(22)21(20-17)13-15-5-3-4-12-19-15/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYABZSQGFXWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-ethoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetamidosulfonyl)phenyl]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6507076.png)
![1,4-dimethyl 2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate](/img/structure/B6507079.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6507080.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride](/img/structure/B6507095.png)
![4-(dimethylsulfamoyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride](/img/structure/B6507102.png)
![2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide](/img/structure/B6507105.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide hydrochloride](/img/structure/B6507106.png)
![4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6507116.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6507124.png)
![N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-(4-nitrophenyl)ethanediamide](/img/structure/B6507134.png)
![2-(4-chlorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide](/img/structure/B6507141.png)
sulfamoyl}benzamide](/img/structure/B6507152.png)
![6-(4-ethoxyphenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6507154.png)